3-Bromofuran-2-carbonitrile
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Description
3-Bromofuran-2-carbonitrile is a chemical compound with the molecular weight of 171.98 .
Molecular Structure Analysis
The IUPAC name for 3-Bromofuran-2-carbonitrile is the same as its common name . The InChI code for this compound is1S/C5H2BrNO/c6-4-1-2-8-5(4)3-7/h1-2H
. Physical And Chemical Properties Analysis
3-Bromofuran-2-carbonitrile has a melting point of 51-53 degrees Celsius .Mechanism of Action
Target of Action
Furan derivatives are known to be versatile intermediate products for synthesizing more complex compounds, and they are used in the syntheses of a variety of economically important drugs .
Mode of Action
It has been shown that the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid forms 2-acetyl-3-bromofuran . This suggests that 3-Bromofuran-2-carbonitrile may interact with its targets through similar chemical reactions.
Biochemical Pathways
These FPCs can be economically synthesized from biomass, suggesting that they may interact with biochemical pathways related to biomass conversion .
Pharmacokinetics
Its molecular weight is 17198 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It has been shown that bichalcophenes, which can be synthesized from furan derivatives, have a wide range of dna and protein degradation effect as judged from agarose gel and sds-page . This suggests that 3-Bromofuran-2-carbonitrile may have similar effects.
Action Environment
The chemical industry has begun to switch from traditional resources such as crude oil to biomass, which requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . This suggests that environmental factors related to biomass availability and processing may influence the action of 3-Bromofuran-2-carbonitrile.
properties
IUPAC Name |
3-bromofuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO/c6-4-1-2-8-5(4)3-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHDRWOPSSOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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